Diethylene glycol diethyl ether

概述

描述

Diethylene glycol diethyl ether (DEGDEE; CAS 112-36-7), also known as bis(2-ethoxyethyl) ether or ethyldiglyme, is a colorless, hygroscopic liquid with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol. It is characterized by a boiling point of 189°C and a density of 0.81 kg/L at 20°C . DEGDEE is highly soluble in water and most organic solvents, making it a versatile solubilizer and reaction medium in industrial applications .

Production: DEGDEE is synthesized via catalytic etherification of diethylene glycol with ethanol under controlled conditions, favoring the formation of diethyl derivatives over monoethers .

准备方法

Conventional Preparation Methods

Williamson Ether Synthesis

The Williamson synthesis, a classical approach for ethers, involves alkoxide formation from diethylene glycol and subsequent reaction with ethyl halides. For example, sodium ethoxide reacts with diethylene glycol to form a glycolate intermediate, which then reacts with ethyl chloride:

2\text{CH}2\text{O)}2\text{H} + \text{C}2\text{H}5\text{Cl} \rightarrow \text{(C}2\text{H}5\text{O)(CH}2\text{CH}2\text{O)}2\text{C}2\text{H}5 + \text{NaCl}

This method, while straightforward, generates stoichiometric amounts of sodium chloride and hydrogen gas, complicating waste management and posing safety risks . Industrial adoption is limited due to high costs of ethyl halides and slow reaction kinetics, with typical yields below 70% .

Epoxide Cleavage Method

Epoxide ring-opening with ethanol in the presence of Lewis acids like boron trifluoride (BF₃) represents another route. Ethylene oxide reacts with ethanol to form glycol ethers, but selectivity for diethyl derivatives is poor. The reaction produces mixtures of mono-, di-, and tri-ethylene glycol ethers, necessitating energy-intensive fractional distillation . For instance, BF₃-catalyzed reactions at 50–100°C yield only 30–40% diethylene glycol diethyl ether, with the remainder comprising monoethyl ethers and oligomers .

Catalytic Etherification Using Acid Catalysts

Polyperfluorosulfonic Acid Resin Catalysts

A breakthrough documented in US Patent 6730815B2 employs polyperfluorosulfonic acid resins (e.g., Nafion®) to catalyze direct etherification of diethylene glycol with ethanol . The process operates at 180–220°C and 700–1000 psi, achieving 85–90% conversion within 4–5 hours. The resin’s strong acidity and thermal stability enhance reaction rates while minimizing side products. Key advantages include:

-

Reusability : The catalyst retains activity over 10 cycles after regeneration.

-

By-product Profile : Water and diethyl ether are primary by-products, both easily separable via distillation .

A continuous flow setup described in the patent demonstrates scalability, with a feed rate of 2.12 ml/min yielding 64 ml of crude product every 30 minutes .

Solid Acid Catalysts (H-beta, HZSM-5)

Chinese Patent CN111233635A highlights zeolitic catalysts (H-beta, HZSM-5) for synthesizing diethylene glycol monoethyl ether, a precursor to the diethyl derivative . Adjusting the ethanol-to-glycol ratio and reaction temperature enables preferential diethyl ether formation. For example:

-

H-beta (Si/Al = 25) : At 200°C and a 1:4 molar ratio (diethylene glycol:ethanol), 40.7% conversion with 71.8% selectivity toward monoethyl ether is achieved . Doubling the catalyst load (0.4 g) improves diethyl ether yield to 36.8% .

-

HZSM-5 (Si/Al = 25) : Higher temperatures (220°C) increase selectivity to 78.6%, albeit with reduced conversion (30.3%) .

Table 1: Comparative Performance of Solid Acid Catalysts

| Catalyst | Temperature (°C) | Molar Ratio (Glycol:Ethanol) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| H-beta (Si/Al=25) | 200 | 1:4 | 40.7 | 71.8 |

| HZSM-5 (Si/Al=25) | 220 | 1:4 | 30.3 | 78.6 |

| H-beta (Si/Al=25) | 200 | 1:2 | 36.8 | 75.4 |

Process Optimization and Reaction Conditions

Temperature and Pressure Effects

Optimal diethyl ether formation occurs at 200–220°C, balancing reaction kinetics and catalyst stability. Elevated pressures (700–1000 psi) suppress ethanol evaporation, maintaining reactant concentration . Subcritical conditions enhance glycol solubility, improving contact with the catalyst surface.

Stoichiometric Ratios

A 1:4 molar ratio of diethylene glycol to ethanol maximizes diethyl ether yield, as excess ethanol drives the equilibrium toward etherification. Lower ratios (e.g., 1:2) favor monoethyl ether production, necessitating recycling of unreacted glycol .

Catalyst Loading

Increasing catalyst mass from 0.2 g to 0.4 g (per 20 g reactants) elevates conversion from 40.7% to 36.8%, though selectivity slightly declines due to prolonged exposure to acidic sites .

By-product Management and Separation Techniques

By-product Composition

Primary by-products include water, diethyl ether, and residual monoethyl ether. Water is removed via azeotropic distillation with toluene, while diethyl ether (boiling point 34.6°C) is separated using fractional distillation .

Purification Protocols

High-purity this compound (>99%) is obtained through:

-

Alkaline Washing : Treatment with NaOH removes acidic impurities .

-

Vacuum Distillation : Conducted at 10–20 mmHg to isolate the diethyl ether fraction (boiling point 189–190°C) .

-

Storage Stabilization : Addition of 0.01% sodium borohydride prevents peroxide formation .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Selectivity (%) | By-products | Scalability |

|---|---|---|---|---|

| Williamson Synthesis | <70 | Low | NaCl, H₂ | Limited |

| Epoxide Cleavage | 30–40 | Moderate | Oligomers | Moderate |

| Polyperfluorosulfonic Acid | 85–90 | High | H₂O, (C₂H₅)₂O | High |

| Solid Acid Catalysts | 30–40 | High | Monoethyl ether | Moderate |

The polyperfluorosulfonic acid method outperforms others in yield and selectivity, though solid acid catalysts offer greener profiles with lower corrosion risks .

化学反应分析

反应类型: 二甘醇二乙醚主要发生取代反应。 它可以与强酸反应生成盐,与路易斯酸反应生成加成络合物 . 在特定条件下,它也参与氧化反应 .

常用试剂和条件:

取代反应: 强酸如盐酸或硫酸。

氧化反应: 氧化剂如高锰酸钾或过氧化氢。

主要形成的产物:

取代反应: 形成盐和加成络合物。

氧化反应: 根据反应条件形成各种氧化产物.

科学研究应用

Chemical Properties and Characteristics

- Chemical Formula : C8H18O3

- Molar Mass : 174.23 g/mol

- Boiling Point : Approximately 190 °C

- Density : 0.93 g/cm³

Industrial Applications

DDE serves as a solvent in numerous industrial processes due to its high boiling point and excellent solvency properties. Its applications can be categorized into several key areas:

Solvent for Chemical Reactions

- DDE is utilized as a high-boiling solvent for organic synthesis, particularly in reactions requiring elevated temperatures. It effectively dissolves a variety of organic compounds, including nitrocellulose, resins, and adhesives .

Printing Industry

- In the graphics arts sector, DDE is crucial for formulating inks. It enhances the stability and performance of inkjet inks, conductive inks, and high-end writing inks by preventing clogging and ensuring low viscosity .

- It is also employed in correction fluids and retouching agents for toner images, contributing to improved image quality and durability .

Textile and Leather Processing

- DDE acts as a solvent in textile dyeing processes and is used for woolen printing and dyeing applications. Its ability to dissolve various dyes makes it an essential component in achieving vibrant colors .

Environmental Applications

- DDE is utilized as a scrubbing medium to absorb impurities like carbonyl sulfide (COS) from petroleum refineries, aiding in pollution control efforts .

- Its role as a solvent for extracting uranium from ores further highlights its importance in environmental remediation processes .

Case Study 1: Ink Formulation

A study on the formulation of eco-friendly inks demonstrated that incorporating DDE significantly improved the color density and stability of the inks while reducing the use of toxic solvents. The results indicated enhanced performance in terms of print quality and cartridge reliability.

| Ink Type | Color Density | Viscosity | Clogging Rate |

|---|---|---|---|

| Conventional Ink | Low | High | High |

| Ink with DDE | High | Low | Low |

Case Study 2: Textile Dyeing

In an evaluation of textile dyeing processes using DDE, researchers found that its use led to improved dye uptake and reduced environmental impact compared to traditional solvents.

| Dye Type | Uptake Efficiency (%) | Environmental Impact |

|---|---|---|

| Traditional Solvent | 70 | High |

| DDE | 90 | Low |

作用机制

二甘醇二乙醚的作用机制涉及它作为溶剂的能力,促进各种化学反应。 它与乙酰胆碱酯酶和未表征的脂蛋白等分子靶标相互作用,影响它们的活性 . 该化合物的溶剂性能使其能够溶解多种物质,从而提高它们的反应性和稳定性 .

类似化合物:

- 二甘醇二甲醚

- 二甘醇单乙醚

- 三甘醇

比较: 二甘醇二乙醚由于其高沸点和优异的溶剂性能而独一无二。 与二甘醇二甲醚相比,它具有更高的沸点,使其适合需要高温反应 . 另一方面,二甘醇单乙醚更常用于制药应用中的增溶剂 . 三甘醇具有更高的分子量,用于不同的工业应用 .

相似化合物的比较

DEGDEE belongs to the glycol ether family, which includes mono- and di-ethers of ethylene or diethylene glycol. Below is a comparative analysis with structurally and functionally related compounds:

Chemical and Physical Properties

Key Observations :

- Oxygen Content : DEGDME has the highest oxygen content, making it superior for fuel oxygenation, but DEGDEE balances solubility and oxygen content effectively .

- Volatility : DEGDEE’s higher boiling point (vs. DEGDME) suits high-temperature applications like polymer synthesis .

Fuel Additives

- DEGDEE : Reduces soot emissions in diesel engines but has lower oxygen content than DEGDME .

- Dibutoxymethane : Less effective as an oxygenate due to lower oxygen content but offers better phase stability in fuel blends .

Solvent Performance

- DEGDEE: Preferred in pharmaceuticals for its low toxicity compared to ethylene glycol ethers (e.g., ethylene glycol monomethyl ether, a known reproductive toxin) .

- Diethylene glycol monoethyl ether (DEGMEE): Used in pesticides and approved for veterinary applications due to its safety profile .

Toxicological and Environmental Profiles

Key Observations :

- Toxicity: DEGDEE exhibits lower acute toxicity compared to monoethylene glycol ethers (e.g., EGME), which cause testicular atrophy and hemolytic effects .

- Skin Absorption: Diethylene glycol ethers (e.g., DEGDEE) have slower dermal penetration rates than monoethylene glycol ethers, reducing occupational exposure risks .

- Environmental Impact : DEGDME degrades faster in the atmosphere due to higher reactivity with OH radicals .

生物活性

Diethylene glycol diethyl ether (DEGDE), also known as bis(2-ethoxyethyl) ether, is a chemical compound with the formula and a molecular weight of 162.23 g/mol. It is primarily used as a solvent in various industrial applications, including coatings, paints, and pharmaceuticals. This article explores the biological activity of DEGDE, focusing on its toxicity, potential therapeutic uses, and relevant research findings.

DEGDE is characterized by its high boiling point and ability to dissolve both hydrophilic and lipophilic compounds. It is commonly employed in formulations requiring enhanced solubility and skin penetration. The compound is noted for its utility in cosmetic products and as a solvent for nitrocellulose, resins, and organic compounds .

Acute Toxicity

The acute toxicity of DEGDE has been evaluated through various studies. The compound exhibits low toxicity via oral, dermal, and inhalation routes. In one study involving a single oral dose administered to a Beagle dog, no significant adverse effects were observed at doses up to 2000 mg/kg body weight .

A case report highlighted severe symptoms in an individual who ingested a high concentration of DEGDE (47% solution), resulting in central nervous system effects such as dyspnea and acidosis . These findings suggest that while DEGDE has low acute toxicity, high exposure levels can lead to serious health complications.

Skin Irritation and Sensitization

Studies assessing skin irritation indicate that DEGDE is generally non-irritating. In tests conducted on rabbits with a 50% aqueous solution of DEGDE, no significant irritation was observed . Furthermore, human studies involving topical application resulted in only mild transient irritation . This low irritancy profile supports its use in cosmetic formulations.

Reproductive and Developmental Toxicity

Research on the reproductive and developmental toxicity of glycol ethers, including DEGDE, indicates potential risks. Higher molecular weight glycol ethers have been associated with hemolytic effects and teratogenic outcomes in animal studies . However, specific data on DEGDE's reproductive toxicity remain limited.

Enhancer of Drug Absorption

One notable application of DEGDE is its role as a percutaneous absorption enhancer . Its ability to facilitate the absorption of drugs through skin barriers makes it valuable in pharmaceutical formulations. Studies have indicated that DEGDE can enhance the bioavailability of certain drugs by improving their solubility and permeability .

Case Studies and Experimental Data

- Dermal Absorption Studies : In experiments where DEGDE was used to enhance drug delivery systems, significant increases in drug absorption rates were documented compared to controls without enhancers .

- Toxicological Assessments : A review of multiple studies found that while lower concentrations (up to 1.5%) are safe for use in cosmetics, caution is advised for higher concentrations due to potential systemic effects .

Summary Table: Biological Activity of this compound

| Aspect | Findings |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.23 g/mol |

| Acute Toxicity | Low; severe effects at high doses |

| Skin Irritation | Non-irritating at 50% concentration |

| Reproductive Toxicity | Limited data; potential risks noted |

| Drug Absorption Enhancement | Significant improvement in drug permeability |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of DGDEE relevant to its use as a solvent in synthetic chemistry?

DGDEE is a colorless liquid (BP: 189°C, density: 0.81 kg/L at 20°C) with high water and organic solvent miscibility, making it a versatile solubilizer . Its low volatility compared to monoethylene glycol ethers reduces inhalation risks but requires careful handling due to peroxide formation potential . Researchers should prioritize measuring peroxide levels before use in reactions involving prolonged storage or heating.

Q. How can DGDEE be synthesized and purified for laboratory-scale applications?

DGDEE is typically produced via catalytic etherification of diethylene glycol with ethanol . For lab-scale synthesis, purification involves fractional distillation under inert gas to minimize peroxide formation. Analytical-grade purity (>99.5%) is achievable using molecular sieves or activated alumina to remove residual water and peroxides .

Q. What safety protocols are critical when handling DGDEE in experimental workflows?

- PPE : Flame-resistant lab coats, ANSI-approved goggles, and closed-toe shoes are mandatory.

- Ventilation : Use in fume hoods for volumes >1 mL; static discharge prevention tools (e.g., grounded equipment) are essential .

- Storage : Keep in amber bottles with stabilizers (e.g., BHT) and date labels to track peroxide accumulation .

Q. How does DGDEE’s toxicity profile compare to other glycol ethers in in vitro models?

DGDEE exhibits lower dermal absorption rates (0.035–0.125 mg/cm²/hr) compared to monoethylene glycol ethers like 2-butoxyethanol (0.198 mg/cm²/hr), reducing acute toxicity risks . However, chronic exposure studies in rats show potential developmental toxicity at high doses (e.g., reduced fetal weight), necessitating strict dose controls in reproductive toxicology research .

Advanced Research Questions

Q. What experimental strategies optimize DGDEE’s solvent performance in reactions involving air-sensitive reagents?

- Deoxygenation : Pre-purge DGDEE with argon/nitrogen and use degassing techniques (freeze-pump-thaw cycles) to minimize dissolved oxygen.

- Stabilizers : Add radical inhibitors (e.g., hydroquinone) to suppress peroxide formation during long-term reactions .

- Case Study : In synthesis of bis(2,4,6-trimethylbenzoyl) phenylphosphine oxide, DGDEE’s high boiling point (189°C) enabled reflux conditions without solvent degradation .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for DGDEE?

- Comparative Analysis : Pair in vitro epidermal absorption assays with in vivo biomonitoring (e.g., urinary metabolites) to correlate exposure levels with systemic effects.

- Dose-Response Modeling : Use NOAEL (No-Observed-Adverse-Effect Level) data from rat studies (e.g., 0.9 mmole/day ) to establish safe handling thresholds for lab personnel.

Q. What methodologies quantify DGDEE’s environmental persistence and degradation pathways?

- OH Radical Reactivity : Gas-phase reactions with OH radicals dominate atmospheric degradation (rate constant: ~5.72 × 10⁻¹¹ cm³/molecule/s). Use FT-IR or API-MS to track intermediates like formaldehyde and glycolic acid .

- Aquatic Fate : Measure Henry’s Law constant (<0.1 Y/X) to predict partitioning into water; biodegradation assays with activated sludge can assess persistence .

Q. How do DGDEE’s solvation properties vary in binary mixtures with carbonates, and how can this inform solvent selection?

- Excess Molar Volume Analysis : Mixing DGDEE with dimethyl carbonate shows negative excess volumes (indicating strong intermolecular interactions), enhancing solvation power for polar solutes. Use Redlich-Kister equations to model non-ideal behavior .

- Viscosity Optimization : Shear viscosity decreases linearly with temperature (298–318 K), enabling tunable reaction kinetics in high-temperature applications .

Q. Methodological Considerations

- Contradiction Mitigation : Cross-validate toxicity data using multiple models (e.g., zebrafish embryos vs. mammalian cell lines) to account for species-specific metabolic differences .

- Safety Compliance : Document peroxide testing (e.g., KI-starch paper) and respiratory protection protocols (e.g., NIOSH-approved masks) in SOPs .

属性

IUPAC Name |

1-ethoxy-2-(2-ethoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQYJINTUHWNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

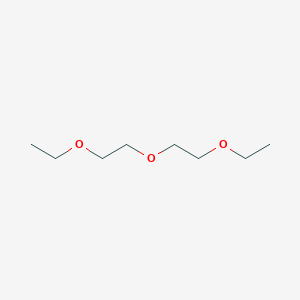

CCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025047 | |

| Record name | Diethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992), Liquid; NKRA, Colorless liquid; [Hawley], COLOURLESS VISCOUS LIQUID. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1'-oxybis[2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

372 °F at 760 mmHg (NTP, 1992), 188 °C, 189 °C | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

130 °F (NTP, 1992), 180 °F (82 °C) (Open Cup), 71 °C c.c. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, organic solvents; soluble in ethyl ether, Soluble in hydrocarbons, Infinite /1.0X10+6 mg/L/ solubility water at 25 °C, Solubility in water: very good | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.907 at 20 °C/4 °C, Relative density (water = 1): 0.91 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.54 mmHg at 77 °F (NTP, 1992), 0.52 [mmHg], 0.520 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 79 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-36-7 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1,1'-oxybis[2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH086O935Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-47.7 °F (NTP, 1992), -45 °C, -44 °C | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。